4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 2,4-difluorophenylhydrazine with an appropriate carbonyl compound under acidic or basic conditions. One common method is the cyclization of 2,4-difluorophenylhydrazine with formic acid or formamide, which leads to the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. For example, the Balz-Schiemann reaction, which involves the diazotization of 2,4-difluoroaniline followed by thermal decomposition, can be adapted for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: MnO2 in dry dichloromethane (CH2Cl2).
Reduction: NaBH4 in methanol or ethanol.
Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reaction conditions employed .
Scientific Research Applications
4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenyl isocyanate: Used in similar synthetic applications and exhibits comparable reactivity.
2,4-Difluorophenylhydrazine: Another related compound used in the synthesis of triazoles and other heterocycles.
Uniqueness
4-(2,4-Difluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O/c9-5-1-2-7(6(10)3-5)13-4-11-12-8(13)14/h1-4H,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHMHZJJAIEXOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.